Physicochemical properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
Physicochemical properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
An In-Depth Technical Guide to the Physicochemical Properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
Introduction
2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is an aromatic ketone that, like its structural analogs, holds significant potential as a versatile intermediate in the fields of pharmaceutical drug development and materials science. The strategic placement of a fluorine atom at the 2'-position and a methoxyethoxy group at the 4'-position on the acetophenone scaffold is anticipated to modulate its electronic properties, reactivity, and bioavailability. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on established data from closely related molecules. Furthermore, it outlines a plausible synthetic route and standard experimental protocols for its characterization, offering a foundational resource for researchers and scientists.
The insights presented herein are derived from a thorough analysis of structurally similar compounds, including 2'-Fluoro-4'-methoxyacetophenone and 2'-Fluoro-4'-hydroxyacetophenone. This predictive approach is designed to empower researchers with the necessary information to embark on the synthesis and characterization of this novel compound.
Chemical Structure:
Caption: Chemical structure of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.
Predicted Physicochemical Properties
The physicochemical properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone are predicted based on the known values of its structural analogs. The introduction of the methoxyethoxy group is expected to influence these properties in a predictable manner.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C11H13FO3 | Based on the chemical structure. |
| Molecular Weight | 212.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar to its analogs. |
| Melting Point | 45 - 55 °C | The larger, more flexible methoxyethoxy group, compared to the methoxy group in 2'-Fluoro-4'-methoxyacetophenone (m.p. 50-54 °C[1][2]), may slightly disrupt crystal packing, potentially lowering the melting point. |
| Boiling Point | > 85 °C at 0.1 mmHg | Expected to be higher than that of 2'-Fluoro-4'-methoxyacetophenone (85 °C at 0.1 mmHg[1]) due to increased molecular weight and van der Waals forces. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | Aromatic ketones are generally insoluble in water.[3] The ether linkages in the methoxyethoxy group may impart slightly increased aqueous solubility compared to a simple alkyl or methoxy substituent. |
| pKa (of α-protons) | ~19 | The pKa of the α-protons of acetophenone is approximately 18.4.[4] The electron-donating nature of the 4'-(2-methoxyethoxy) group is expected to slightly increase the pKa (decrease the acidity) of the α-protons. |
| logP | ~2.5 | The logP of 2'-Fluoro-4'-methoxyacetophenone is approximately 1.9.[5] The addition of the ethoxy group (-CH2CH2O-) will increase the lipophilicity, thus increasing the logP value. |
Proposed Synthesis: Williamson Ether Synthesis
A reliable method for the preparation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is the Williamson ether synthesis, starting from the commercially available 2'-Fluoro-4'-hydroxyacetophenone.
Caption: Proposed synthetic scheme for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.
Experimental Protocol:
-
To a solution of 2'-Fluoro-4'-hydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.
Experimental Characterization and Physicochemical Property Determination
The following section details the standard experimental protocols for the characterization and determination of the physicochemical properties of the synthesized compound.
Caption: General analytical workflow for compound characterization.
Melting Point Determination
The melting point is a crucial indicator of purity.
Caption: Workflow for melting point determination.
Protocol:
-
A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.[6]
-
The capillary tube is placed in a melting point apparatus.[6]
-
The sample is heated at a moderate rate to approximately 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[6][7]
-
The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[7]
Boiling Point Determination (Micro Method)
For small sample quantities, the micro boiling point method is ideal.
Caption: Workflow for micro boiling point determination.
Protocol:
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.[8][9]
-
The assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.[8]
-
The temperature is raised until a continuous stream of bubbles emerges from the capillary tube.[9]
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons are expected in the range of 6.5-8.0 ppm.[10][11] The methyl protons of the acetyl group should appear as a singlet around 2.1-2.5 ppm.[12] The methylene protons of the methoxyethoxy group will show characteristic shifts and couplings.
-
¹³C NMR: The carbonyl carbon will have a distinctive resonance between 190-215 ppm.[12] Aromatic carbons will appear in the 120-150 ppm region.[10][11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Mass Spectrometry (MS):
Conclusion
While 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a compound for which specific experimental data is not yet widely published, its physicochemical properties can be confidently predicted through the analysis of its structural analogs. This guide provides a robust framework for its synthesis and characterization, serving as a valuable tool for researchers in medicinal chemistry and materials science. The outlined protocols are based on well-established methodologies, ensuring a high degree of scientific integrity. The predictive data presented herein is intended to facilitate and encourage further investigation into this promising molecule and its potential applications.
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